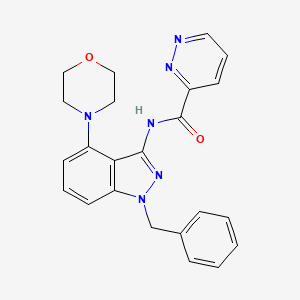
4-(anilinomethylene)-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(anilinomethylene)-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one, also known as ANLFP, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ANLFP belongs to the class of pyrazolone derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The exact mechanism of action of 4-(anilinomethylene)-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one is not yet fully understood. However, it has been suggested that this compound exerts its biological activity by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. This compound has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-2, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been shown to inhibit the migration and invasion of cancer cells by modulating the expression of various genes involved in these processes. Moreover, this compound has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10.
実験室実験の利点と制限
One of the major advantages of 4-(anilinomethylene)-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one is its potent biological activity against various diseases. This compound has been shown to exhibit activity at low concentrations, making it a promising candidate for drug development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4-(anilinomethylene)-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one. One of the areas of interest is the development of this compound-based drugs for the treatment of cancer and inflammation. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its potential targets. Additionally, the development of more efficient synthesis methods for this compound can help to overcome its limitations and facilitate its use in drug development.
合成法
4-(anilinomethylene)-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one can be synthesized by the reaction of 4-fluoroacetophenone and aniline in the presence of propionic acid and hydrazine hydrate. The reaction proceeds via the formation of a Schiff base intermediate, which is then cyclized to form this compound.
科学的研究の応用
4-(anilinomethylene)-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
2-(4-fluorophenyl)-4-(phenyliminomethyl)-5-propyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O/c1-2-6-18-17(13-21-15-7-4-3-5-8-15)19(24)23(22-18)16-11-9-14(20)10-12-16/h3-5,7-13,22H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIOPQMAKSNVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5603699.png)
![1-(4-chlorophenyl)-5-methyl-4-[4-(1H-tetrazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5603707.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]isonicotinohydrazide](/img/structure/B5603712.png)
![N-(4-methoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5603737.png)
![5-[(2-chlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5603744.png)

![({4-ethyl-5-[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5603778.png)
![4-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3,5-dimethylisoxazole](/img/structure/B5603780.png)
![2-methyl-3-[(4-pyridinylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B5603784.png)
![(3aR*,6S*)-2-tert-butyl-N-ethyl-1-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5603792.png)
![ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5603799.png)
![methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5603800.png)
![(1R*,5R*)-6-(5-fluoro-2-methylbenzoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5603808.png)
![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5603811.png)